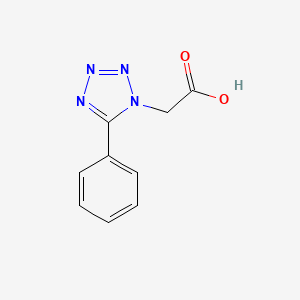

2-(5-phenyltetrazol-1-yl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-phenyltetrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-8(15)6-13-9(10-11-12-13)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVHAWLFYKHSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=NN2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350138 | |

| Record name | 1H-Tetrazole-1-acetic acid, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21743-58-8 | |

| Record name | 1H-Tetrazole-1-acetic acid, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 5 Phenyltetrazol 1 Yl Acetic Acid

Strategies for the Direct Synthesis of 2-(5-phenyltetrazol-1-yl)acetic Acid and its Esters

The direct synthesis of this compound and its corresponding esters primarily involves the alkylation of the 5-phenyltetrazole core. This approach often yields a mixture of N1 and N2 substituted isomers, necessitating careful control of reaction conditions to favor the desired N1 product.

Base-Catalyzed Esterification Approaches

Base-catalyzed alkylation of 5-phenyl-2H-tetrazole with an appropriate haloacetate ester, such as methyl 2-chloroacetate, represents a common route to the corresponding esters. zsmu.edu.ua The reaction is typically carried out in the presence of a base, which deprotonates the tetrazole ring, forming a tetrazolate anion that subsequently acts as a nucleophile. The choice of base and solvent can influence the ratio of the resulting N1 and N2 isomers.

Precursor Compounds and Reaction Conditions

The primary precursor for the synthesis of this compound is 5-phenyl-2H-tetrazole. The synthesis of the ester derivatives typically involves the reaction of 5-phenyl-2H-tetrazole with a haloacetic acid ester, such as methyl 2-chloroacetate, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetonitrile (B52724). cyberleninka.ru The reaction of 5-phenyltetrazole with ethyl 7-bromoheptanoate in the presence of potassium carbonate in acetonitrile has also been reported for the synthesis of a long-chain ester derivative of the 2-yl isomer, highlighting a general approach. cyberleninka.ru Subsequent hydrolysis of the ester group under acidic or basic conditions would yield the target carboxylic acid.

Table 1: Synthesis of Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate

| Precursor | Reagent | Base | Solvent | Product |

| 5-phenyl-2H-tetrazole | Methyl 2-chloroacetate | Not specified | Not specified | Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate |

Synthesis of Related Tetrazolylacetic Acid Derivatives

The chemical reactivity of the tetrazole ring and the carboxylic acid moiety allows for the synthesis of a wide array of related derivatives. These transformations are crucial for modifying the properties of the parent molecule.

Utilization of 2-(5-Phenyltetrazol-2-yl)acetyl Chloride as a Key Reagent

A significant pathway for the derivatization of the regioisomeric 2-(5-phenyltetrazol-2-yl)acetic acid involves its conversion to the highly reactive 2-(5-phenyltetrazol-2-yl)acetyl chloride. This acid chloride is a versatile intermediate for introducing the (5-phenyltetrazol-2-yl)acetyl group into various molecules. mdpi.com It is typically prepared by treating the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride. mdpi.com This reagent has been successfully employed in the acylation of various amines, hydrazines, and other nucleophiles to generate a library of amide and hydrazide derivatives. mdpi.com

Functionalization and Derivatization at the Acetic Acid Moiety

The carboxylic acid group of this compound is a prime site for a variety of chemical modifications. Standard carboxylic acid chemistry can be applied to synthesize esters, amides, and hydrazides. For instance, the ester can be converted into the corresponding acetohydrazide by reaction with hydrazine (B178648) hydrate. core.ac.uk This hydrazide can then be further reacted with various aroyl, heterocyclyl, or alkanoyl chlorides to produce a range of N-acyl/aroyl acetohydrazides. core.ac.uk Similarly, the carboxylic acid can be coupled with amines to form amides, a common transformation in the synthesis of biologically active molecules.

Table 2: Derivatization of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

| Starting Material | Reagent | Product Type |

| 2-(5-phenyl-2H-tetrazole-2-yl)acetohydrazide | Aroyl/heterocyclyl/alkanoyl chlorides | N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides |

Preparation of Hybrid and Polynuclear Tetrazole-Containing Compounds

The structural framework of this compound provides a valuable scaffold for the construction of more elaborate molecular architectures, including hybrid molecules containing other heterocyclic rings and polynuclear systems.

The synthesis of hybrid compounds often involves the reaction of the acetic acid moiety, or a derivative thereof, with another heterocyclic component. For example, derivatives of 2-(5-(1Н-tetrazol-1-ylmethyl)-4-R-4Н-1,2,4-triazol-3-yltio)acetic acid have been synthesized, which incorporate both a tetrazole and a triazole ring system linked by a thioacetic acid bridge. zsmu.edu.ua

Furthermore, the use of 2-(5-phenyltetrazol-2-yl)acetyl chloride has been instrumental in the synthesis of non-annulated polynuclear tetrazole-containing compounds. mdpi.com By acylating various tetrazole- and pyrimidine-containing amines and hydrazines, molecules with multiple heterocyclic fragments connected by an acetamide (B32628) linker have been successfully prepared. mdpi.com This strategy allows for the systematic assembly of complex polynuclear systems with potential applications in various fields of chemistry.

Table 3: Examples of Polynuclear Compounds Synthesized from 2-(5-Phenyl-2H-tetrazol-2-yl)acetyl Chloride

| Amine/Hydrazine Substrate | Resulting Polynuclear System |

| 2-hydrazinyl-4,6-dimethylpyrimidine (B165083) | Tetrazole-pyrimidine hybrid |

| 4-amino-4H-1,2,4-triazol-3-thiol | Tetrazole-triazole hybrid |

| 2-[(1-amino-1H-tetrazol-5-yl)thio]-N-tert-butylacetamide | Bis-tetrazole system |

| 1-methyl-1H-tetrazol-5-amine | Bis-tetrazole system |

| 2-methyl-2H-tetrazol-5-amine | Bis-tetrazole system |

Synthesis of Pyrazole-Tetrazole Hybrid Systems

The integration of pyrazole (B372694) and tetrazole moieties into a single molecular framework has been a subject of interest due to the diverse biological activities associated with these heterocycles. A notable synthetic route to a pyrazole-tetrazole hybrid system involves the use of a derivative of this compound.

In a specific example, the compound 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol has been synthesized. mdpi.com This synthesis is achieved by combining a tetrazolyl derivative of acetoacetic ester with pyridylhydrazine in 2-propanol. mdpi.com This reaction highlights the utility of functionalized tetrazole acetic acid derivatives in constructing more complex heterocyclic systems. The general approach involves the reaction of a β-dicarbonyl compound bearing the tetrazole moiety with a hydrazine derivative, leading to the formation of the pyrazole ring.

| Reactant 1 | Reactant 2 | Solvent | Product |

| Tetrazolyl derivative of acetoacetic ester | Pyridylhydrazine | 2-Propanol | 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol |

Cyclocondensation Reactions Leading to Azetidinone Derivatives

Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides. The synthesis of azetidinone derivatives from this compound proceeds through a multi-step pathway that begins with the conversion of the carboxylic acid to an acetohydrazide.

The key steps in this synthesis are:

Formation of Acetohydrazide : this compound is first converted to its corresponding acetohydrazide, 2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide.

Schiff Base Formation : The acetohydrazide is then condensed with various aromatic aldehydes to form Schiff bases.

Cyclocondensation : The resulting Schiff bases undergo cyclocondensation with chloroacetyl chloride in the presence of a base, typically triethylamine (B128534), to yield the desired 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1H-tetrazol-1-yl)ethyl]amino}azetidin-2-one derivatives.

This cyclocondensation reaction is a classic example of the Staudinger synthesis of β-lactams. The reaction involves the [2+2] cycloaddition of a ketene (B1206846) (formed in situ from chloroacetyl chloride and triethylamine) with the imine bond of the Schiff base.

| Schiff Base Precursor | Reagent | Base | Product Class |

| 2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide and aromatic aldehydes | Chloroacetyl chloride | Triethylamine | 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1H-tetrazol-1-yl)ethyl]amino}azetidin-2-ones |

Formation of Nonannulated Polynuclear Tetrazoles

Nonannulated polynuclear tetrazoles, where heterocyclic fragments are linked by a non-fused bridge, can be synthesized using derivatives of this compound. A key reagent in these syntheses is (5-phenyltetrazol-2-yl)acetyl chloride, which is a highly reactive derivative of the parent acid. researchgate.net

This acetyl chloride derivative is employed in acylation reactions with various nucleophilic heterocyclic compounds. researchgate.netnih.gov The general methodology involves the reaction of (5-phenyltetrazol-2-yl)acetyl chloride with amino or hydrazinyl-substituted heterocycles, such as pyrimidines, triazoles, and other tetrazoles, to form an acetamide linker between the phenyltetrazole moiety and the other heterocyclic ring. researchgate.net

For instance, the acylation of 2-hydrazinyl-4,6-dimethylpyrimidine with (5-phenyltetrazol-2-yl)acetyl chloride yields N′-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. researchgate.netnih.gov Similarly, reactions with 4-amino-4H-1,2,4-triazol-3-thiol and aminotetrazole derivatives produce the corresponding N-acylated polynuclear compounds. researchgate.net

| Acylating Agent | Nucleophilic Heterocycle | Product |

| (5-phenyltetrazol-2-yl)acetyl chloride | 2-hydrazinyl-4,6-dimethylpyrimidine | N′-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide |

| (5-phenyltetrazol-2-yl)acetyl chloride | 4-amino-4H-1,2,4-triazol-3-thiol | N-(3-Mercapto-4H-1,2,4-triazol-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide |

| (5-phenyltetrazol-2-yl)acetyl chloride | 2-[(1-amino-1H-tetrazol-5-yl)thio]-N-tert-butylacetamide | A nonannulated polynuclear tetrazole with an acetamide linker |

Mechanistic Aspects of Synthetic Pathways

Proposed Reaction Mechanisms for Tetrazole Ring Formation and Substitution

The formation of the tetrazole ring itself is typically achieved through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). This reaction is a well-established method for synthesizing 5-substituted-1H-tetrazoles. The mechanism involves the concerted or stepwise addition of the azide anion to the carbon-nitrogen triple bond of the nitrile.

In the context of the transformations of this compound, the tetrazole ring is pre-formed. The key mechanistic steps relate to the reactions of the acetic acid side chain.

For the synthesis of azetidinone derivatives , the crucial step is the Staudinger cycloaddition. The proposed mechanism involves:

Ketene Formation : Chloroacetyl chloride reacts with triethylamine to form a highly reactive ketene intermediate and triethylammonium (B8662869) chloride.

Nucleophilic Attack : The imine nitrogen of the Schiff base acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketene. This results in the formation of a zwitterionic intermediate.

Ring Closure : The zwitterionic intermediate then undergoes a conrotatory ring closure to form the four-membered azetidinone ring.

Role of Catalysts and Solvent Effects in Reaction Selectivity

The synthesis of tetrazoles and their derivatives is often influenced by the choice of catalysts and solvents, which can affect reaction rates, yields, and selectivity.

Catalysts : In the fundamental synthesis of the tetrazole ring via [3+2] cycloaddition, various catalysts have been employed to enhance the reaction efficiency. These include both Lewis acids (e.g., ZnCl₂) and transition metal complexes (e.g., Co(II), Cu(I), Fe(III)). nih.govorganic-chemistry.org The catalyst is believed to coordinate to the nitrile, increasing its electrophilicity and facilitating the attack of the azide nucleophile. nih.gov For the subsequent transformations of this compound, such as the cyclocondensation to form azetidinones, the base (triethylamine) acts as a catalyst for the formation of the ketene intermediate.

Solvent Effects : The choice of solvent can have a significant impact on the outcome of these reactions. For the synthesis of 5-substituted 1H-tetrazoles, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred. nih.gov These solvents are effective at solvating the metal cations and the azide anion, thereby increasing the nucleophilicity of the azide and promoting the cycloaddition reaction. nih.gov In some cases, the use of specific solvents can also influence the regioselectivity of N-alkylation of the tetrazole ring.

In the synthesis of azetidinone derivatives, aprotic solvents such as dioxane or dichloromethane (B109758) are commonly used to prevent the hydrolysis of the reactive intermediates, namely the chloroacetyl chloride and the ketene.

| Reaction Type | Catalyst/Reagent | Solvent | Role of Catalyst/Solvent |

| Tetrazole Synthesis ([3+2] Cycloaddition) | Co(II) complex, ZnCl₂ | DMSO, DMF | Catalyst activates the nitrile; solvent enhances azide nucleophilicity. nih.gov |

| Azetidinone Synthesis (Cyclocondensation) | Triethylamine | Dioxane, Dichloromethane | Base catalyzes ketene formation; aprotic solvent prevents hydrolysis of intermediates. |

Molecular Structure, Tautomerism, and Conformational Analysis of 2 5 Phenyltetrazol 1 Yl Acetic Acid

Tautomeric Forms and Their Equilibrium

Tetrazoles are known to exist in different tautomeric forms, primarily the 1H- and 2H- tautomers, which differ in the position of the proton on the tetrazole ring. The equilibrium between these forms is a critical aspect of their chemistry.

Experimental studies on the parent compound, (tetrazol-5-yl)-acetic acid (TAA), using techniques like Fourier-transform infrared (FTIR) spectroscopy in cryogenic matrices, have provided direct evidence for the coexistence of both 1H- and 2H-tautomers. researchgate.net In the solid state, crystal structure analysis of TAA has shown that the compound predominantly exists as the 1H tautomer. researchgate.net This preference for the 1H tautomer is also generally observed in the crystalline phase and in polar solvents for many 5-substituted tetrazoles. researchgate.net The specific tautomeric preference of 2-(5-phenyltetrazol-1-yl)acetic acid in different phases would require dedicated experimental investigation, but the behavior of its parent analog suggests that the 1H form is likely to be significant, especially in condensed phases.

Theoretical calculations are invaluable for understanding the relative stabilities of tautomers and the energy barriers for their interconversion. For the parent TAA, computational studies at various levels of theory (B3LYP, MP2, and QCISD) have been conducted to map its potential energy surface. researchgate.net These studies have identified multiple stable conformers for both the 1H- and 2H-tautomers. researchgate.net

For TAA, calculations have shown that in the gas phase, the 2H tautomer can be thermodynamically more stable than the 1H tautomer, a phenomenon also observed for other 5-substituted tetrazoles with electron-donating groups. researchgate.netuq.edu.au High-level ab initio calculations on the parent tetrazole molecule have shown that the 2H-tetrazole is the energetically preferred tautomer in the gas phase. uq.edu.au The energy barrier for the nih.govrsc.org hydrogen shift to interconvert the 1H and 2H tautomers of the parent tetrazole in the gas phase has been calculated to be substantial. uq.edu.au Similar computational investigations on this compound would be necessary to determine the precise energy landscape and the relative stabilities of its tautomers.

The equilibrium between tautomers is known to be significantly influenced by the surrounding environment. uq.edu.au The polarity of the solvent plays a crucial role; for the parent tetrazole, the more polar 1H tautomer becomes the dominant species in media with a high dielectric constant. uq.edu.au This is a general trend observed for many tautomeric systems where one tautomer is more polar than the other. mdpi.comnih.govnih.gov

Substituents on the tetrazole ring also exert a strong influence on the tautomeric equilibrium. The electronic nature of the substituent at the C5 position can modulate the relative stabilities of the 1H and 2H forms. While specific studies on the phenyl group's effect in this compound are not available, the general principles of substituent effects on tautomerism would apply. nih.gov

Conformational Preferences and Dynamics

The flexibility of the acetic acid side chain and the rotation around the bond connecting it to the tetrazole ring, as well as the rotation of the phenyl group, lead to various possible conformations for this compound.

The torsion angles within the acetic acid side chain also determine its orientation. For 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, the torsion angles N4–N3–C2–C3 and N2–N3–C2–C3 are -80.6 (2)° and 101.8 (2)° respectively, while the torsion angles involving the carboxyl group, O1–C3–C2–N3 and O2–C3–C2–N3, are -3.6 (3)° and 178.80 (17)° respectively. nih.gov

Computational studies on the parent TAA have revealed low energy barriers (less than 10 kJ mol⁻¹) for the interconversion of conformers with a cis O=C-O-H arrangement in the carboxylic acid group. researchgate.net This suggests that at room temperature, multiple conformations of the acetic acid side chain are likely to be populated and can easily interconvert. Higher energy barriers are expected for the rotation of the phenyl group and the bond connecting the acetic acid moiety to the tetrazole ring.

| Compound | Description | Angle (°) | Reference |

|---|---|---|---|

| 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid | Dihedral angle between tetrazole and phenyl rings | 84.33 (9) | nih.gov |

| 2-(5-Amino-2H-tetrazol-2-yl)acetic acid | Dihedral angle between tetrazole ring and carboxyl group | 82.25 (14) | nih.gov |

| 2-(5-Amino-2H-tetrazol-2-yl)acetic acid | Torsion angle N4–N3–C2–C3 | -80.6 (2) | nih.gov |

| Torsion angle N2–N3–C2–C3 | 101.8 (2) | ||

| Torsion angle O1–C3–C2–N3 | -3.6 (3) | ||

| Torsion angle O2–C3–C2–N3 | 178.80 (17) |

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. In the case of this compound, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and a nitrogen atom of the tetrazole ring. The formation of such hydrogen bonds is known to influence the permeability and absorption of drug molecules.

Conformational Cooling Studies in Cryogenic Matrices

While specific conformational cooling studies for this compound have not been detailed in available literature, research on the closely related parent compound, (tetrazol-5-yl)-acetic acid (TAA), provides valuable insight. researchgate.net Monomers of TAA were isolated in cryogenic nitrogen matrices at 13 K to study their conformational and tautomeric composition. researchgate.net This technique, combined with infrared spectroscopy and theoretical calculations, allows for the characterization of different stable conformers that are "frozen" at low temperatures, preventing interconversion. researchgate.net

For TAA, studies identified two primary tautomeric forms, 1H- and 2H-, depending on the position of the hydrogen atom on the tetrazole ring. researchgate.net Within each tautomer, multiple conformers can exist due to the rotation around the single bonds. Theoretical calculations on TAA helped to map the potential energy surfaces for each tautomer, predicting the relative energies and geometries of these conformers. researchgate.net Such studies are crucial for understanding the intrinsic structural preferences of the molecule in the absence of intermolecular interactions found in the solid state.

Crystallographic Investigations

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how molecules pack together in a crystal. For related compounds like 2-({1-[2-(methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid, diffraction analysis revealed that the tetrazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 84.33 (9)°. nih.gov A similar non-planar arrangement would be expected for this compound to minimize steric hindrance between the two rings. Bond lengths and angles within the phenyl and tetrazole rings are expected to conform to standard values for sp²-hybridized carbon and nitrogen atoms.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1500 (3) |

| b (Å) | 8.3770 (3) |

| c (Å) | 11.0890 (5) |

| α (°) | 74.7480 (14) |

| β (°) | 79.3090 (14) |

| γ (°) | 86.286 (3) |

| Volume (ų) | 629.58 (4) |

| Z | 2 |

The solid-state architecture of carboxylic acids and tetrazoles is typically dominated by strong hydrogen bonds. In the case of this compound, the carboxylic acid group is a potent hydrogen bond donor (the -OH group) and acceptor (the C=O group). The nitrogen atoms of the tetrazole ring are also effective hydrogen bond acceptors.

It is highly probable that the primary supramolecular motif would involve the formation of hydrogen-bonded dimers through the carboxylic acid groups, a very common arrangement for carboxylic acids in the solid state. Furthermore, these dimers could be linked into larger networks through O—H···N hydrogen bonds involving the tetrazole ring. nih.gov In addition to hydrogen bonding, π–π stacking interactions between the phenyl rings and/or the tetrazole rings of adjacent molecules are likely to play a significant role in stabilizing the crystal packing. nih.gov In the crystal structure of 2-({1-[2-(methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid, molecules form inversion dimers via O—H···N hydrogen bonds, and these dimers are further linked by π–π interactions. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. It is an indispensable tool for the analysis of 2-(5-phenyltetrazol-1-yl)acetic acid.

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomer Differentiation

Infrared (IR) spectroscopy is fundamental for identifying the key functional groups within the this compound molecule. The spectrum is characterized by absorption bands corresponding to the carboxylic acid moiety, the phenyl ring, and the tetrazole ring.

The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the 3300-2500 cm⁻¹ region, due to strong hydrogen bonding in the solid state. The carbonyl (C=O) stretching vibration is observed as a strong, sharp band, usually between 1700 and 1725 cm⁻¹. The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region (1400-900 cm⁻¹).

The phenyl group exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and several sharp C=C stretching bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the ring. The tetrazole ring has characteristic stretching and bending vibrations, including C=N and N=N stretching modes, which are typically found in the 1650-1400 cm⁻¹ range. growingscience.com

IR spectroscopy can also be instrumental in studying the potential tautomerism in related tetrazole compounds. For instance, in (tetrazol-5-yl)-acetic acid, distinct vibrational signatures allow for the differentiation between the 1H and 2H tautomers in the gas phase or isolated in cryogenic matrices. researchgate.net This principle can be extended to analyze the tautomeric purity of this compound derivatives.

Table 1: Characteristic Infrared Absorption Bands for this compound This table is a representation of expected values based on analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Methylene (B1212753) (-CH₂) | 3000 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong, Sharp |

| C=N / N=N Stretch | Tetrazole Ring | 1650 - 1400 | Medium to Strong |

| C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium to Weak, Sharp |

| C-H Bend (Out-of-plane) | Phenyl Ring | 900 - 675 | Strong |

FT-IR Matrix Isolation Techniques for Conformational and Photochemical Studies

FT-IR matrix isolation is a powerful technique where molecules are sublimated and then trapped in an inert, solid matrix (like argon or nitrogen) at cryogenic temperatures (typically below 20 K). researchgate.netnih.gov This method minimizes intermolecular interactions and allows for the study of individual molecules in their various conformations.

For molecules like this compound, which possess rotational freedom around single bonds (e.g., the C-C bond of the acetic acid side chain and the N-C bond connecting the phenyl ring), multiple conformers can exist. At room temperature, these conformers interconvert rapidly, leading to a broadened, averaged spectrum. However, in a cryogenic matrix, the energy barriers for interconversion may be too high to overcome. This "conformational cooling" effect often results in the trapping of only the most stable conformer(s), leading to a simplified and highly resolved spectrum. nih.gov

Furthermore, this technique is ideal for studying photochemical reactions. The isolated molecules can be irradiated with UV light of specific wavelengths, and the resulting spectral changes can be monitored by FT-IR. nih.govacs.org This allows for the direct observation of photoproducts and the elucidation of reaction mechanisms. For example, studies on related phenyl-tetrazole derivatives have shown that UV irradiation can induce unimolecular decomposition, leading to the formation of products like phenylazide and other reactive intermediates. nih.gov

Assignment of Normal Modes of Vibration

A complete understanding of the vibrational spectrum requires the assignment of each observed absorption band to a specific normal mode of vibration. This is typically achieved through a combination of experimental data and theoretical calculations, most commonly using Density Functional Theory (DFT). uc.pt

Theoretical calculations, such as those at the B3LYP/6-311++G(d,p) level, can predict the vibrational frequencies and IR intensities for a given molecular geometry. researchgate.net By comparing the theoretically calculated spectrum with the experimental matrix isolation spectrum, a reliable assignment of the fundamental vibrational modes can be made. uc.pt For this compound, these modes would include the aforementioned stretching and bending vibrations of the carboxylic acid, phenyl, and tetrazole moieties, as well as torsional and skeletal deformation modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectral Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule.

Phenyl Protons: The five protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. growingscience.comrsc.org The exact chemical shifts and coupling patterns (multiplicity) will depend on the electronic influence of the tetrazole ring. The protons ortho to the tetrazole ring are likely to be the most downfield, with the meta and para protons appearing at slightly higher fields. The signals would likely present as complex multiplets. rsc.org

Methylene Protons: The two protons of the methylene group (-CH₂-) in the acetic acid side chain are chemically equivalent and are not adjacent to any other protons. Therefore, they are expected to appear as a sharp singlet. Their chemical shift would be influenced by the adjacent electron-withdrawing tetrazole ring and carboxylic acid group, likely placing the signal in the range of δ 3.5-5.5 ppm.

Carboxylic Acid Proton: The acidic proton of the -COOH group is typically deshielded and appears as a broad singlet at a very downfield chemical shift, often above δ 10 ppm. researchgate.net Its exact position and broadness can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 2: Expected ¹H NMR Chemical Shifts for this compound This table is a representation of expected values based on analogous compounds.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 10.0 | Broad Singlet | 1H |

| Phenyl (Aromatic) | 7.0 - 8.5 | Multiplet | 5H |

| -CH₂- | 3.5 - 5.5 | Singlet | 2H |

¹³C NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule, confirming the carbon skeleton.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is highly deshielded and appears far downfield, typically in the range of δ 170-180 ppm. rsc.org

Tetrazole Carbon: The single carbon atom within the tetrazole ring is also significantly deshielded due to being bonded to four nitrogen atoms. Its signal is expected around δ 150-160 ppm. growingscience.com

Phenyl Carbons: The six carbons of the phenyl ring will produce signals in the aromatic region (δ 120-140 ppm). The carbon atom directly attached to the tetrazole ring (the ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons. rsc.org Due to symmetry, the two ortho carbons and the two meta carbons are chemically equivalent, leading to four distinct signals for the phenyl ring carbons.

Methylene Carbon: The methylene carbon (-CH₂-) of the acetic acid moiety is expected to appear in the range of δ 40-60 ppm. rsc.org

Table 3: Expected ¹³C NMR Chemical Shifts for this compound This table is a representation of expected values based on analogous compounds.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | 170 - 180 |

| C (Tetrazole Ring) | 150 - 160 |

| C (Phenyl, ipso) | 130 - 140 |

| C (Phenyl, ortho, meta, para) | 120 - 135 |

| -CH₂- | 40 - 60 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of organic compound characterization, it is invaluable for determining the molecular weight and elucidating the structure of a molecule by analyzing its fragmentation patterns upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is highly effective for identifying and quantifying volatile and semi-volatile organic compounds. For a compound like this compound, GC-MS analysis provides definitive confirmation of its molecular weight and offers insights into its structural arrangement through the analysis of its fragmentation pathways.

Molecular Weight Confirmation: The first step in the mass spectral analysis is the identification of the molecular ion peak (M+•). This peak represents the intact molecule that has been ionized by losing one electron, and its m/z value corresponds to the molecular weight of the compound. For this compound (C₉H₈N₄O₂), the calculated molecular weight is approximately 204.19 g/mol . chemsynthesis.com Therefore, the mass spectrum is expected to show a distinct molecular ion peak at an m/z of 204.

It is important to note that the direct analysis of carboxylic acids by GC-MS can sometimes be challenging due to their polarity and potential for thermal degradation in the GC inlet. chromforum.org Derivatization to a more volatile ester form is a common strategy to improve chromatographic behavior and obtain clearer mass spectra. However, with modern inert flow paths and appropriate column selection, direct analysis is often feasible. hpst.cz

Fragmentation Pathway Analysis: Following ionization, the high-energy molecular ion undergoes fragmentation, breaking apart at its weakest bonds to form smaller, more stable charged fragments. The pattern of these fragments is unique to the molecule's structure and serves as a "fingerprint" for identification. The expected fragmentation of this compound would involve cleavages characteristic of its constituent functional groups: the carboxylic acid, the tetrazole ring, and the phenyl group. libretexts.orgnih.gov

A plausible fragmentation pathway would include:

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), which would result in a fragment ion at m/z 159. libretexts.orgyoutube.com

Loss of N₂: Tetrazole rings are known to be relatively unstable under electron impact and can readily lose a molecule of nitrogen (N₂, 28 Da). nih.gov This could occur from the molecular ion to give a fragment at m/z 176, or from other fragments.

Cleavage of the acetic acid side chain: Scission of the bond between the tetrazole ring and the acetic acid side chain can lead to various fragments.

Phenyl group fragments: The presence of the phenyl group would likely lead to characteristic aromatic fragment ions, such as the phenyl cation at m/z 77.

The table below outlines the proposed key fragments and their corresponding m/z values for this compound.

Interactive Data Table: Proposed GC-MS Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Loss from Molecular Ion |

|---|---|---|

| 204 | [C₉H₈N₄O₂]⁺• | Molecular Ion (M⁺•) |

| 159 | [C₈H₈N₄]⁺• | •COOH (Carboxyl radical) |

| 176 | [C₉H₈N₂O₂]⁺• | N₂ (Nitrogen molecule) |

| 103 | [C₇H₅N₂]⁺ | -CH₂COOH, -N₂ |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are fundamental in synthetic chemistry for tracking the progress of reactions and evaluating the purity of the resulting products. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to monitor the progress of a chemical reaction. researchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time.

In the synthesis of this compound, TLC would be employed to determine the reaction's endpoint. The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at various time intervals. Alongside the reaction mixture, spots of the pure starting materials are also applied as references.

The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds travel shorter distances.

The progress of the reaction is observed by visualizing the spots under UV light (as aromatic compounds like the target molecule are UV-active) or by using a chemical stain. A completed reaction is typically indicated by the complete disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product, which has a distinct Rf value. nih.gov

The table below illustrates a hypothetical TLC analysis for monitoring the synthesis.

Interactive Data Table: Hypothetical TLC Monitoring Data

| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) | Spot at T=0h | Spot at T=2h | Spot at T=4h (Endpoint) |

|---|---|---|---|---|

| Starting Material A | 0.65 | Present | Faint | Absent |

| Starting Material B | 0.50 | Present | Faint | Absent |

This systematic monitoring ensures that the reaction is allowed to proceed to completion without unnecessary extension of the reaction time, optimizing yield and minimizing the formation of byproducts.

Computational Chemistry and Theoretical Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular geometries, energies, and various spectroscopic properties. For molecules such as 2-(5-phenyltetrazol-1-yl)acetic acid, a combination of Density Functional Theory (DFT) and ab initio methods are commonly employed to achieve a balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a primary tool for computational organic chemists due to its efficiency and reliability in predicting the electronic structure of molecules. researchgate.net The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for this purpose. When paired with Pople-style basis sets, such as the triple-zeta 6-311++G(d,p), it provides a robust level of theory for geometry optimization and energy calculations of tetrazole-containing compounds. researchgate.netuc.pt

This level of theory is capable of accurately predicting bond lengths, bond angles, and dihedral angles. The geometry optimization process seeks the lowest energy arrangement of atoms on the potential energy surface, representing the molecule's most stable structure. For related tetrazole derivatives, DFT calculations have been successfully used to determine stable configurations and analyze thermodynamic properties such as entropy, enthalpy, and Gibbs free energy. researchgate.net The calculated vibrational frequencies from such studies can be compared with experimental FT-IR and Raman spectra to confirm the structural assignments. researchgate.net

Table 1: Example of DFT Calculation Parameters for Tetrazole Derivatives

| Parameter | Specification | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |

| Functional | B3LYP | A hybrid functional providing a good balance of accuracy and computational cost. |

| Basis Set | 6-311++G(d,p) | A flexible basis set that accurately describes electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms respectively. |

| Task | Geometry Optimization | To find the minimum energy structure of the molecule. |

| Task | Frequency Calculation | To confirm the optimized structure is a true minimum and to predict vibrational spectra. |

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, are often used for more demanding calculations requiring higher accuracy. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice for incorporating electron correlation effects beyond the Hartree-Fock level.

For related molecules like (tetrazol-5-yl)-acetic acid, two-dimensional potential energy surfaces (PESs) have been calculated at the MP2/6-311++G(d,p) level. researchgate.net A PES map illustrates the energy of a molecule as a function of its geometric parameters, such as bond lengths or dihedral angles. Mapping the PES is crucial for identifying all possible stable conformers, transition states between them, and the energy barriers for conformational changes. This high-level mapping provides a detailed understanding of the molecule's flexibility and the relative stability of its different spatial arrangements.

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons within a molecule is key to explaining its stability, reactivity, and spectroscopic properties. Techniques like Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory provide detailed insights into bonding and electronic interactions.

Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex wavefunctions obtained from quantum chemical calculations into the familiar language of Lewis structures, including localized bonds, lone pairs, and resonance. nih.gov This analysis investigates electron delocalization by quantifying the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is expressed as a second-order perturbation energy, E(2).

Table 2: Illustrative NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (N) on Tetrazole | σ* (C-N) in Tetrazole | High | Intramolecular hyperconjugation, stabilizing the ring. |

| π (Phenyl Ring) | π* (Tetrazole Ring) | Moderate | π-conjugation between the two ring systems. |

| LP (O) on Carboxyl | σ* (C-C) | Low-Moderate | Hyperconjugative interaction involving the acetic acid side chain. |

Note: This table is illustrative of the types of interactions and relative energies expected for this class of molecule based on NBO analysis of related compounds.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular reactivity and stability. numberanalytics.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For tetrazole derivatives, DFT calculations are routinely used to determine the energies and spatial distributions of these frontier orbitals, providing insights into the most reactive sites within the molecule. researchgate.netresearchgate.net

Table 3: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Definition | Chemical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron; related to nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; related to electrophilicity. |

| HOMO-LUMO Gap (Egap) | The energy difference between the LUMO and HOMO | An indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Theoretical Studies of Conformational Energy Landscapes

Molecules with rotatable single bonds, like the acetic acid side chain in this compound, can exist in multiple conformations. The collection of all possible conformations and the energy barriers separating them constitutes the conformational energy landscape. nih.gov Understanding this landscape is crucial as the biological activity and physical properties of a molecule can depend on its preferred shape.

Theoretical studies map this landscape by systematically rotating the key dihedral angles and calculating the energy at each point, a process known as a potential energy surface scan. researchgate.net This allows for the identification of all low-energy minima, which correspond to stable conformers. uc.pt For each stable conformer, a full geometry optimization and frequency calculation is typically performed. The relative energies of these conformers, after corrections for zero-point vibrational energy, indicate their relative populations at a given temperature. The results of such studies can reveal complex landscapes with multiple stable structures, providing a detailed picture of the molecule's dynamic behavior. elifesciences.orgnih.gov

Identification of Global and Local Energy Minima

The identification of stable molecular conformations, corresponding to local and global energy minima on the potential energy surface (PES), is a fundamental goal of computational chemistry. These calculations help determine the most likely shapes a molecule will adopt. This is typically achieved by systematically changing specific geometric parameters (like bond lengths or dihedral angles) and calculating the energy at each point, a process known as a PES scan. uni-muenchen.degaussian.com

Calculation of Interconversion Barriers and Transition States

Once stable energy minima (conformers) are identified, computational methods can determine the energy required to convert one conformer into another. This involves locating the transition state, which is the highest energy point along the lowest energy path between two minima. The energy difference between a minimum and its connecting transition state is known as the interconversion barrier or activation energy.

A study on (tetrazol-5-yl)-acetic acid, a related compound, demonstrated that computational approaches could calculate the energy barrier for processes like water-assisted tautomerization, finding it to be approximately 30 kJ mol⁻¹ lower than the process without water. researchgate.net For this compound, similar calculations would be used to find the transition states that separate its various rotational conformers. Identifying these barriers is crucial for understanding the molecule's dynamic behavior and the temperatures at which different conformations can interconvert.

Computational Prediction of Reactivity and Mechanisms

Theoretical modeling is instrumental in predicting how a molecule will behave under different conditions, such as heat or light, and in screening for potential biological interactions.

Modeling of Thermal Decomposition Pathways and Intermediate Species

Computational studies can elucidate the complex mechanisms of thermal decomposition. For tetrazole-containing compounds, two primary fragmentation pathways are generally considered: the elimination of a nitrogen molecule (N₂) or the formation of azides. researchgate.net The specific pathway often depends on the substitution pattern.

1,5-disubstituted tetrazoles (like the target compound) are predicted to decompose via nitrogen elimination to form a nitrene intermediate. researchgate.net

2,5-disubstituted tetrazoles typically eliminate nitrogen to yield a nitrilimine. researchgate.net

While specific modeling for this compound was not found, analysis of other energetic tetrazole derivatives shows that the main gaseous products upon decomposition are often N₂, hydrogen cyanide (HCN), and hydrazoic acid (HN₃). energetic-materials.org.cn A theoretical investigation would involve calculating the reaction pathways for these processes to determine the activation energies and identify the most favorable decomposition route and the resulting intermediate species.

| Plausible Decomposition Pathway | Key Intermediate/Product | Supporting Evidence |

| N₂ Extrusion | Nitrene | General mechanism for 1,5-disubstituted tetrazoles researchgate.net |

| Ring Fragmentation | N₂, HCN, HN₃ | Gaseous products from decomposition of related tetrazoles energetic-materials.org.cn |

Simulation of Photochemical Transformations and Photoisomerization Processes

The study of photochemical reactions using computational methods can predict the products formed upon UV irradiation. Tetrazole derivatives are known to be photochemically active, with photolysis leading to the cleavage of the heterocyclic ring through various photodegradation pathways. researchgate.netnih.gov

For phenyl-substituted tetrazoles, simulations would likely explore several potential fragmentation routes:

Photo-induced [3+2] pericyclic elimination of N₂ : This is a common pathway that leads to reactive intermediates. nih.gov

Cleavage of C(5)-N(1) and N(3)-N(4) bonds : This pathway has been shown to yield phenylazide and an isocyanate derivative. nih.gov

Cleavage of N(1)-N(2) and N(4)-C(5) bonds : An alternative fragmentation that can produce phenylisocyanate and an azide (B81097) derivative. nih.gov

Simulations of these processes for this compound would help predict the most likely photoproducts and determine whether the reaction could be controlled to selectively yield a desired compound. researchgate.net

In Silico Screening for Biological Activity and Receptor Interactions

In silico techniques, particularly molecular docking, are widely used to predict the biological potential of molecules by simulating their interaction with protein targets. ajchem-a.com While docking studies specifically for this compound are not detailed in the available literature, research on structurally similar compounds provides insight into the likely binding behavior.

For example, a comprehensive computational screening of derivatives of 2-(2-(5-phenyl-1H-tetrazol-1-yl)ethyl)-1,2-thiazetidine 1,1-dioxide against bacterial proteins revealed key binding interactions. ajchem-a.com These compounds, sharing the same phenyltetrazole core, were found to form extensive hydrogen-bonding networks and engage in other important non-covalent interactions with amino acid residues in the target's active site. ajchem-a.com Similarly, docking of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines to a ribosomal protein target was used to predict antimicrobial activity. journal-grail.science

Based on these studies, an in silico screening of this compound would likely show its potential to engage in the types of interactions summarized in the table below. The carboxylic acid moiety would be a prime candidate for forming strong hydrogen bonds or salt bridges with receptor sites.

| Interaction Type | Description | Relevance from Related Compounds |

| Hydrogen Bonding | Interaction between H-bond donors (e.g., -COOH) and acceptors (e.g., protein backbone). | A primary mode of binding for phenyltetrazole derivatives. ajchem-a.com |

| π-π Stacking | Stacking of the aromatic phenyl ring with aromatic residues like Phenylalanine (PHE) or Tyrosine (TYR). | Observed in docked phenyltetrazole derivatives. ajchem-a.com |

| π-Sulfur Interactions | Interaction between the phenyl ring and sulfur-containing residues like Cysteine (CYS). | Observed in docked phenyltetrazole derivatives. ajchem-a.com |

| π-Alkyl Interactions | Interaction between the phenyl ring and alkyl side chains of residues like Leucine (LEU) or Valine (VAL). | Observed in docked phenyltetrazole derivatives. ajchem-a.com |

Chemical Biology and Bioisosteric Applications of Tetrazole Derivatives

Tetrazole Ring as a Carboxylic Acid Bioisostere in Drug Design

The replacement of a carboxylic acid functional group with a 5-substituted tetrazole ring is a widely adopted strategy in medicinal chemistry. researchgate.net This bioisosteric substitution is founded on the similar physicochemical properties of the two groups, which allows the tetrazole moiety to mimic the parent carboxylic acid in interactions with biological targets while offering improvements in drug-like properties. nih.govbohrium.com

Comparative Analysis of Acidity and Lipophilicity with Carboxylic Acids

One of the primary reasons for the successful use of the tetrazole ring as a carboxylic acid surrogate is its comparable acidity. At physiological pH, both functional groups are ionized, enabling similar electrostatic and hydrogen bonding interactions with receptors. rug.nl The pKa of 5-substituted-1H-tetrazoles typically falls in the range of 4.5 to 4.9, which is very close to that of carboxylic acids (pKa 4.2–4.4). rug.nl

Despite the similarity in acidity, a key difference lies in their lipophilicity. The tetrazole group is significantly more lipophilic than the corresponding carboxylate. researchgate.netacs.org This increased lipophilicity can lead to better membrane penetration and improved oral bioavailability. bohrium.comresearchgate.net The delocalization of the negative charge across the larger, nitrogen-rich heterocyclic ring in the tetrazolate anion contributes to this property. nih.gov

| Functional Group | Typical pKa Range | Relative Lipophilicity | Key Physicochemical Features |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 4.2 - 4.4 | Lower | Planar structure; ionized at physiological pH. rug.nl |

| 5-Substituted 1H-Tetrazole | 4.5 - 4.9 | Higher | Planar structure; ionized at physiological pH; larger surface area for charge delocalization. rug.nlacs.orgnih.gov |

Implications for Enhanced Metabolic Resistance

A significant advantage of replacing a carboxylic acid with a tetrazole ring is the enhancement of metabolic stability. nih.govbohrium.com Carboxylic acids are susceptible to metabolic degradation through pathways such as β-oxidation or conjugation with amino acids or glucuronic acid. The tetrazole ring, being a non-natural, stable heterocyclic system, is resistant to these common metabolic transformations. nih.govacs.orgresearchgate.net This increased stability can lead to a prolonged plasma half-life and an improved pharmacokinetic profile for drug candidates. acs.org The successful application of this strategy is evident in several marketed drugs where the tetrazole substitution was key to achieving desired therapeutic efficacy. researchgate.net

Exploration of Biological Activities in Tetrazole-Containing Compounds

Beyond its role as a bioisostere, the tetrazole scaffold is a component of molecules exhibiting a wide array of pharmacological activities. kashanu.ac.irkashanu.ac.ir Derivatives incorporating this ring system have been investigated for numerous therapeutic applications. nih.gov

Research on Antioxidant Properties of Tetrazole Derivatives

Several studies have demonstrated the antioxidant potential of tetrazole derivatives. kashanu.ac.irresearchgate.net The ability of these compounds to act as radical scavengers is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. researchgate.net For instance, ester derivatives of valsartan, a complex molecule containing a 2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl] moiety, showed significant free radical scavenging potential. nih.gov Other research has focused on synthesizing novel series of tetrazole derivatives and screening them for antioxidant activity, with some compounds showing promising results compared to standard antioxidants like ascorbic acid. kashanu.ac.irresearchgate.net

| Tetrazole Derivative Class | Assay Method | Observed Antioxidant Activity | Reference |

|---|---|---|---|

| Derivatives from Quinaldic Acid | DPPH Assay | Demonstrated significant antioxidant activity. | kashanu.ac.irkashanu.ac.irresearchgate.net |

| Derivatives of Ethyl 4-aminobenzoate | DPPH Assay | Some compounds showed high radical scavenging values. | researchgate.net |

| Valsartan Ester Derivatives | DPPH Assay | Showed higher free radical scavenging potential than the parent drug. | nih.gov |

Investigations into Antiviral Activities of Substituted Tetrazoles

The antiviral potential of substituted tetrazoles has been an area of active research. Studies have identified tetrazole-containing compounds with activity against various viruses, including influenza and Herpes Simplex Virus (HSV). nih.govnih.gov For example, 5-(phosphonomethyl)-1H-tetrazole and related compounds were investigated for their effects on the replication of HSV-1 and HSV-2. nih.gov In the context of influenza, novel 2-adamantyl-5-aryltetrazoles have shown moderate inhibitory activity against the influenza A (H1N1) virus. nih.gov Notably, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, a compound structurally related to the subject of this article, demonstrated a selectivity index against the H1N1 influenza A virus that was twice as high as the reference drug rimantadine, highlighting the potential of this structural class. nih.gov

Studies on Potential Anti-Diabetic and Anti-Obesity Activities of Derivatives

Tetrazole derivatives have emerged as a promising class of compounds for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders. nih.govbohrium.com These compounds have been shown to act on various biological targets involved in glucose and lipid metabolism. nih.gov A prominent mechanism is the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose homeostasis and adipogenesis. researchgate.net One study reported a series of 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives with potent glucose and lipid-lowering activities in diabetic animal models. researchgate.net The lead compound in this series was found to be 72 times more active than the established anti-diabetic drug pioglitazone, with its effects attributed to potent PPARγ agonism. researchgate.net Other tetrazole derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B) and dipeptidyl peptidase-4 (DPP-4), both of which are important targets in diabetes therapy. nih.govnih.gov

Broad-Spectrum Studies on Antibacterial and Antifungal Potential of Derivatives

Derivatives of 2-(5-phenyltetrazol-1-yl)acetic acid have been a subject of interest in the search for new antimicrobial agents. The tetrazole ring, being a bioisostere of the carboxylic acid group, is a key structural feature in many biologically active compounds. Research into the antibacterial and antifungal properties of tetrazole derivatives has revealed that structural modifications can lead to significant antimicrobial activity against a range of pathogens.

A study on 5-substituted aryl 1H-tetrazole derivatives demonstrated notable antibacterial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 125-250 mg/mL. nih.gov Interestingly, a synergistic effect was observed when these compounds were used in combination with trimethoprim, significantly lowering the MIC values to a range of 0.24-1.95 mg/mL against Escherichia coli and 3.91-31.3 mg/mL against Staphylococcus aureus. nih.gov This suggests that such derivatives may enhance the efficacy of existing antibiotics.

In the realm of antifungal research, a series of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and evaluated for their activity against Candida albicans and Aspergillus niger. nih.gov One compound, in particular, showed moderate activity with a MIC of 500 μg/ml against C. albicans and 750 μg/ml against A. niger. nih.gov While not as potent as the standard fluconazole, this finding highlights the potential of the phenyltetrazole scaffold in the development of new antifungal agents. nih.gov

Further research into other tetrazole-containing structures has also shown promise. For instance, novel tetrazole derivatives incorporating a benzimidazole (B57391) moiety have exhibited significant efficacy against the Gram-positive bacteria Enterococcus faecalis, with MIC values as low as 1.2 μg/mL, which is comparable to the antibiotic azithromycin. ajgreenchem.comajgreenchem.com Some of these derivatives also displayed potent antifungal activity against various Candida species. ajgreenchem.com

The following table summarizes the antimicrobial activities of various tetrazole derivatives, providing an insight into their potential as broad-spectrum antimicrobial agents.

| Derivative Class | Test Organism(s) | Key Findings |

| 5-Substituted Aryl 1H-Tetrazoles | Staphylococcus aureus, Escherichia coli | MICs of 125-250 mg/mL. Synergistic effect with trimethoprim, reducing MICs significantly. nih.gov |

| Phenyl(2H-tetrazol-5-yl)methanamines | Candida albicans, Aspergillus niger | Moderate activity with MICs of 500 μg/ml and 750 μg/ml respectively for the most active compound. nih.gov |

| Benzimidazole-substituted Tetrazoles | Enterococcus faecalis, Staphylococcus aureus, Candida spp. | Significant antibacterial activity against E. faecalis (MIC as low as 1.2 μg/mL). Potent antifungal activity against various Candida species. ajgreenchem.comajgreenchem.com |

| Pyridyl Tetrazole Analogs | Gram-positive and Gram-negative bacteria | Promising activity against Gram-negative bacteria, with MIC values as low as 3.9 μg ml−1 against E. coli. |

These studies collectively underscore the potential of developing derivatives of this compound as a source of new antibacterial and antifungal drugs. The versatility of the tetrazole ring allows for a wide range of structural modifications, offering a promising avenue for the discovery of novel antimicrobial compounds with broad-spectrum activity.

Role of Tetrazoles as Activators in Oligonucleotide Synthesis

The mechanism of activation by tetrazole involves a two-step process. glenresearch.com First, the acidic tetrazole protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite (B1245037) monomer. glenresearch.comglenresearch.com This protonation converts the diisopropylamino group into a good leaving group. Subsequently, the tetrazolide anion acts as a nucleophile, displacing the protonated diisopropylamine (B44863) to form a highly reactive tetrazolylphosphite intermediate. glenresearch.comglenresearch.com This intermediate then readily reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphite (B83602) triester linkage. glenresearch.com

The acidity of the tetrazole activator significantly influences the rate and efficiency of the coupling reaction. More acidic tetrazole derivatives are generally more potent activators because they can protonate the phosphoramidite more effectively. glenresearch.comresearchgate.net For instance, derivatives such as 5-(4-nitrophenyl)-1H-tetrazole and 5-(bis-3,5-trifluoromethylphenyl)-1H-tetrazole, which have lower pKa values than 1H-tetrazole, have been shown to enhance coupling kinetics. researchgate.net

A patent has described the use of aryl-substituted 5-phenyl-1H-tetrazoles, particularly those with perfluoroalkyl groups on the aromatic ring, as highly efficient activators for oligonucleotide synthesis. google.com These activators are noted for their high efficiency, allowing for very short coupling times, as well as their high solubility in acetonitrile (B52724), the common solvent used in this process. google.com

However, excessively acidic activators can have drawbacks. They can lead to premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in solution. glenresearch.com This can result in the formation of dimer phosphoramidites, which, upon coupling, lead to the undesired synthesis of longer oligonucleotides (n+1 products). glenresearch.com Therefore, the choice of activator is a balance between reactivity and the prevention of side reactions.

The table below compares various tetrazole-based activators used in oligonucleotide synthesis.

| Activator | pKa | Key Characteristics |

| 1H-Tetrazole | 4.9 | Standard, widely used activator. Limited solubility in acetonitrile. glenresearch.comresearchgate.net |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic and more soluble than 1H-tetrazole. Popular for RNA synthesis. glenresearch.comresearchgate.net |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | More acidic than ETT, often preferred for RNA synthesis due to higher reactivity. glenresearch.comresearchgate.net |

| 5-(4-Nitrophenyl)-1H-tetrazole | 3.7 | "Turbo" activator due to higher acidity, leading to faster coupling. glenresearch.comresearchgate.net |

| 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole | 3.4 | Highly acidic and efficient activator, particularly noted in patent literature for its performance. researchgate.netgoogle.com |

Q & A

Q. What synthetic methodologies are effective for preparing 2-(5-phenyltetrazol-1-yl)acetic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation of phenyl-substituted precursors with sodium azide under acidic conditions. For example:

- Step 1 : React 5-phenyltetrazole with chloroacetic acid in a polar solvent (e.g., DMF) at 80–100°C for 12–24 hours.

- Step 2 : Purify via recrystallization from ethanol/water mixtures .

- Key Parameters :

| Reagent | Molar Ratio | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Phenyltetrazole | 1.0 | DMF | 80 | 65–75 |

| Chloroacetic acid | 1.2 | — | — | — |

Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:1) and confirm purity via melting point analysis .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR to identify the acetic acid proton (δ ~3.8–4.2 ppm) and tetrazole ring carbons (δ ~150–160 ppm).

- FT-IR : Confirm the carbonyl stretch (C=O) at ~1700–1750 cm and tetrazole ring vibrations at ~1450–1550 cm .

- Mass Spectrometry : ESI-MS in negative ion mode typically shows [M–H] peaks matching the molecular formula (calc. 227.05 g/mol).

Advanced Research Questions

Q. What computational strategies optimize the electronic structure analysis of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) provide accurate electronic profiles:

- Key Metrics :

| Property | B3LYP/6-311++G(d,p) | Experimental |

|---|---|---|

| HOMO (eV) | -6.2 | — |

| LUMO (eV) | -1.8 | — |

| Dipole Moment (D) | 4.5 | — |

Validation : Compare computed IR spectra with experimental data to assess functional accuracy .

Q. How do crystallographic challenges arise in resolving the structure of this compound?

- Methodological Answer :

- Data Collection : Use MoKα radiation () on a Bruker CCD diffractometer. Expect orthorhombic or monoclinic systems due to planar tetrazole and flexible acetic acid moieties.

- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters. Typical residuals: , for .

- Packing Analysis : Hydrogen bonds (O–H⋯N, ~2.8 Å) and π-π stacking (3.5–4.0 Å) stabilize the lattice .

Q. What strategies address contradictions in biological activity data for tetrazole-acetic acid derivatives?

- Methodological Answer :

- Experimental Design : Use standardized assays (e.g., MIC for antimicrobial studies) with positive/negative controls.

- Data Normalization : Adjust for solvent effects (DMSO vs. water) and cell line variability.

- Case Study : Inconsistent IC values in kinase inhibition assays may arise from differing ATP concentrations; use fixed [ATP] = 1 mM for comparability .

Methodological Tools and Software

Q. Which software packages are critical for structural analysis?

- Crystallography :

- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) .

- ORTEP-3 : Generate thermal ellipsoid plots; ensure 50% probability thresholds for displacement parameters .

- Computational Chemistry :

- Gaussian 16 : DFT calculations with solvent corrections (PCM model) for aqueous systems.

Safety and Handling

Q. What protocols mitigate risks during handling?

- Hazards : Skin/eye irritation (GHS Category 2).

- Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.